REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.C1(S(OC)(=O)=O)C=CC=CC=1>C1COCC1.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:5][N:6]1[CH2:11][CH2:10][CH:9]=[CH:8][C:7]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C(CCCC2)=O)C=CC1F
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.09 L
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
231 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OC
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −20° C.
|
Type
|
CUSTOM
|
Details
|
at −20° C
|
Type
|
WAIT
|
Details
|
The reaction was aged for 30 minutes at −20° C.
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with four 2 L portions of distilled H2O
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 4 L toluene
|
Type
|
ADDITION
|
Details
|
Na2CO3 (500 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 4 L EtOAc
|
Type
|
WASH
|
Details
|
washed with four 2 L portions of distilled water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on silica eluting with a gradient of 0-60% EtOAc/heptane
|
Type
|
CUSTOM
|
Details
|
The product was isolated as an oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(CN2C(C=CCC2)=O)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |